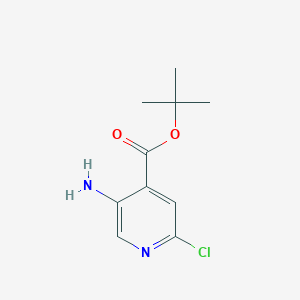

tert-Butyl 5-amino-2-chloroisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 5-amino-2-chloroisonicotinate: is a chemical compound with the molecular formula C10H13ClN2O2 . It is a derivative of isonicotinic acid, featuring a tert-butyl ester group, an amino group at the 5-position, and a chlorine atom at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-2-chloroisonicotinate typically involves the esterification of 5-amino-2-chloroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group at the 5-position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

Reduction Reactions: The chlorine atom at the 2-position can be reduced to form the corresponding dechlorinated product.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Products include nitro or nitroso derivatives.

Reduction Reactions: The major product is the dechlorinated derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that tert-butyl 5-amino-2-chloroisonicotinate exhibits potential antimicrobial properties. It has shown effectiveness against various bacterial strains due to its structural features that facilitate interactions with microbial targets. The amino and chloro groups enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to bacterial enzymes or receptors.

Anticancer Properties

Studies have explored the compound's role as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interact with cellular pathways involved in cancer progression. Preliminary investigations suggest that it may inhibit specific kinases involved in tumor growth, making it a candidate for further development in cancer therapy .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been utilized in the preparation of more complex molecules, including those used in drug development. The compound can be transformed through various chemical reactions, such as acylation and alkylation, leading to the formation of novel pharmacophores .

Case Study 1: Synthesis of Kinase Inhibitors

In a recent study, this compound was used as a precursor for synthesizing potent protein kinase inhibitors. The synthesis involved several steps, including the introduction of additional functional groups that enhanced the inhibitor's efficacy against specific cancer cell lines. The resulting compounds demonstrated improved potency compared to their predecessors, highlighting the utility of this compound in drug design .

Case Study 2: Antimicrobial Agents

Another research effort focused on modifying this compound to develop new antimicrobial agents. By altering the substituents on the isonicotinic framework, researchers were able to create derivatives with enhanced activity against resistant bacterial strains. This study underscores the compound's versatility and its potential role in addressing antibiotic resistance .

Comparative Data Table

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Amino group at 5-position, chloro at 2-position | Antimicrobial, anticancer |

| Ethyl 5-amino-2-chloroisonicotinate | Similar structure but different substituents | Potentially similar applications |

| Methyl 5-nitro-2-chloroisonicotinate | Nitro group instead of amino | Different reactivity profile |

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl 5-aminoisonicotinate: Lacks the chlorine atom at the 2-position.

tert-Butyl 2-chloroisonicotinate: Lacks the amino group at the 5-position.

tert-Butyl 5-nitro-2-chloroisonicotinate: Contains a nitro group instead of an amino group at the 5-position.

Uniqueness: tert-Butyl 5-amino-2-chloroisonicotinate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

tert-Butyl 5-amino-2-chloroisonicotinate (CAS No. 870487-09-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : 241.70 g/mol

- Log P (octanol-water partition coefficient) : Approximately 1.26, indicating moderate lipophilicity which may affect its absorption and distribution in biological systems .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis, similar to other isonicotinic derivatives.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those with DNA damage repair deficiencies. The compound's activity is thought to be mediated through the inhibition of specific kinases involved in cell cycle regulation and DNA repair pathways .

The proposed mechanism of action for this compound involves:

- Inhibition of DNA Repair : The compound may interfere with the ataxia telangiectasia and Rad3-related (ATR) kinase pathway, which is crucial for cellular responses to DNA damage. This inhibition can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy .

- Induction of Apoptosis : It has been suggested that the compound can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests low gastrointestinal absorption and limited blood-brain barrier permeability, which may limit its central nervous system effects but enhance its safety profile by reducing neurotoxicity .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 5-amino-2-chloroisonicotinate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves protecting the amino group and introducing the tert-butyl ester. A common approach is reacting 5-amino-2-chloroisonicotinic acid with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions. Key parameters include:

- Solvent Choice: Dichloromethane or THF for solubility and low reactivity.

- Temperature: Room temperature to avoid side reactions from the chloro substituent.

- Base Equivalents: Excess base (1.5–2 eq.) to neutralize HCl byproducts and drive the reaction.

Yield optimization (>75%) requires careful exclusion of moisture and monitoring via TLC (ethyl acetate/hexane, 1:3). Purification via column chromatography (silica gel) ensures removal of unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: A singlet at ~1.4 ppm (9H, tert-butyl), aromatic protons at 6.8–7.5 ppm (split due to chloro and amino substituents), and NH₂ protons as a broad singlet (~5 ppm, exchangeable).

- ¹³C NMR: Carbonyl signal at ~165 ppm (ester), tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C), and aromatic carbons between 110–150 ppm.

- IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~650 cm⁻¹ (C-Cl).

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 257.1 (C₁₀H₁₃ClN₂O₂) with fragmentation patterns confirming the tert-butyl loss (-56 Da) .

Advanced Research Questions

Q. How can dynamic NMR spectroscopy and computational methods resolve conformational ambiguities in tert-butyl-substituted heterocycles?

Methodological Answer:

- Dynamic NMR: Low-temperature (e.g., 200 K) ¹H/¹³C NMR experiments can reveal restricted rotation of the tert-butyl group or amino-chloro tautomerism. For example, splitting of tert-butyl signals indicates axial-equatorial isomerism in rigid scaffolds.

- DFT Calculations: Using Gaussian or ORCA with solvent models (e.g., PCM for dichloromethane), calculate energy barriers for rotational/conformational changes. Compare computed chemical shifts (GIAO method) with experimental data to validate dominant conformers .

Q. How do steric and electronic effects of the tert-butyl group influence regioselectivity in subsequent derivatization reactions?

Methodological Answer: The tert-butyl group’s steric bulk directs electrophilic substitution to the less hindered position (e.g., para to chlorine in isonicotinate derivatives). Electronic effects are secondary but notable:

- Acylation/Alkylation: Use bulky reagents (e.g., Boc₂O) to target the amino group; monitor via LC-MS.

- Cross-Coupling (Suzuki): The chloro substituent facilitates Pd-catalyzed coupling, but the tert-butyl group may require higher temperatures (80–100°C) and ligands like XPhos for efficiency .

Q. How should researchers address discrepancies in reported reaction yields or byproduct profiles when synthesizing this compound under varying conditions?

Methodological Answer:

- Systematic Screening: Use a factorial design (e.g., 2³ DOE) to test variables: solvent polarity, base strength, and temperature.

- Byproduct Analysis: Employ HPLC-MS to identify impurities (e.g., dechlorinated products or ester hydrolysis).

- Reproducibility Checks: Compare results with PubChem data (InChI Key: JJFMSBCYYHKSBX-UHFFFAOYSA-N) and validate purity via elemental analysis .

Properties

IUPAC Name |

tert-butyl 5-amino-2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)6-4-8(11)13-5-7(6)12/h4-5H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIZQMTYZQPSNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.